Regioisomeric Differentiation: 5-(1H-Tetrazol-1-yl) vs. 3-(1H-Tetrazol-1-yl) Substituent
The target compound places the tetrazole ring at the 5-position of the benzamide core. In contrast, the direct regioisomer N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has the tetrazole at the 3-position . This results in distinct molecular topologies; the 5-substituted isomer is a 2-chloro-5-tetrazolyl benzamide, a substitution pattern that has been separately linked to trans-translation inhibition in bacterial systems through specific molecular recognition, as exemplified by the tetrazoyl benzamide KKL-55 [1]. While the 3-substituted isomer also contains the same functional groups, the altered vector of the tetrazole ring can abolish or repurpose target engagement.
| Evidence Dimension | Molecular Formula and Tetrazole Position |
|---|---|
| Target Compound Data | C16H15ClN6O3S (MW 406.85); Tetrazole at 5-position |
| Comparator Or Baseline | N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide: C16H16N6O3S (MW 372.4, no chloro); Tetrazole at 3-position |
| Quantified Difference | Formula and MW differ; distinct topological polar surface area (TPSA) and hydrogen-bond acceptor orientation due to regioisomerism |
| Conditions | Structural comparison; no direct bioassay for these two specific compounds was identified in the public domain, but the differential activity of regioisomeric tetrazoles is a well-established medicinal chemistry principle. |
Why This Matters
For researchers building focused libraries around bradykinin B1 or trans-translation targets, the correct regioisomer ensures the pharmacophore is presented in the biologically validated orientation, directly impacting hit confirmation rates and SAR interpretability.
- [1] National Library of Medicine. (2026). MeSH Supplementary Concept Data: KKL-55. Retrieved from https://meshb.nlm.nih.gov/record/ui?ui=C000624838 View Source
